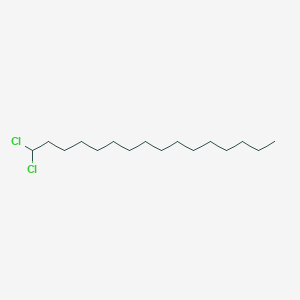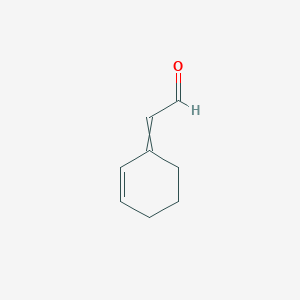![molecular formula C5H9BO4 B14505792 (2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol CAS No. 63185-97-7](/img/structure/B14505792.png)
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol is a chemical compound with the molecular formula C5H9BO4. It is a boronic acid ester and belongs to the class of aliphatic cyclic structures. The compound is characterized by a bicyclic structure containing boron, oxygen, and carbon atoms. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol typically involves the reaction of boronic acids with diols. One common method is the reaction of boronic acid with 1,3-dioxane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols.
Substitution: The compound can undergo substitution reactions where the boron atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted boronic esters
Scientific Research Applications
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of boron-containing biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with oxygen, nitrogen, and other electron-donating atoms, leading to the formation of stable adducts. These interactions are crucial in its applications in catalysis and drug delivery .
Comparison with Similar Compounds
Similar Compounds
(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane): Similar structure but contains phosphorus instead of boron.
(1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol: Contains a methyl group and has similar chemical properties
Uniqueness
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol is unique due to its boron content, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring boron-containing compounds, such as in organic synthesis and materials science .
Properties
CAS No. |
63185-97-7 |
|---|---|
Molecular Formula |
C5H9BO4 |
Molecular Weight |
143.94 g/mol |
IUPAC Name |
2,6,7-trioxa-1-borabicyclo[2.2.2]octan-4-ylmethanol |
InChI |
InChI=1S/C5H9BO4/c7-1-5-2-8-6(9-3-5)10-4-5/h7H,1-4H2 |
InChI Key |
MPZKIPMWNDXTNE-UHFFFAOYSA-N |
Canonical SMILES |
B12OCC(CO1)(CO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)
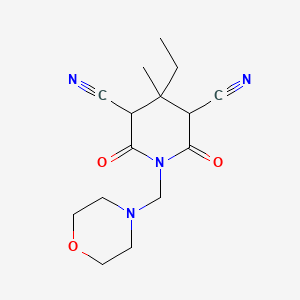
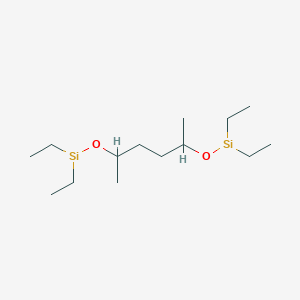
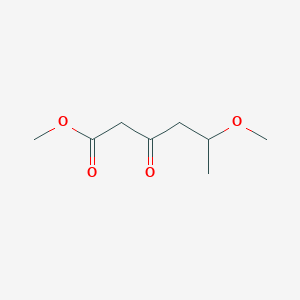
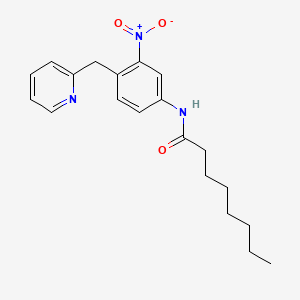
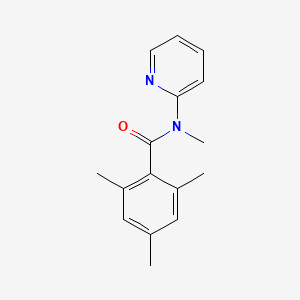
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)
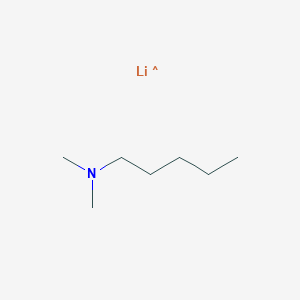
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)
